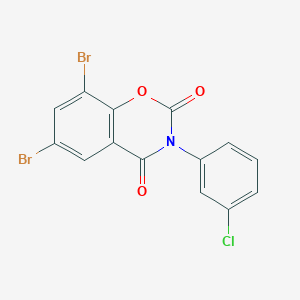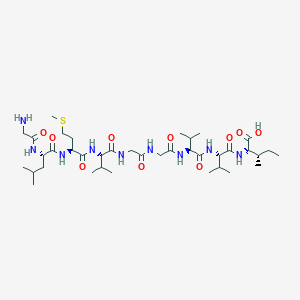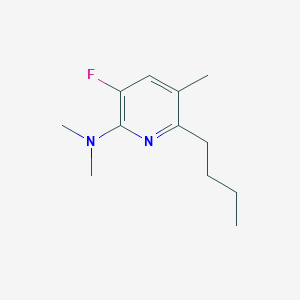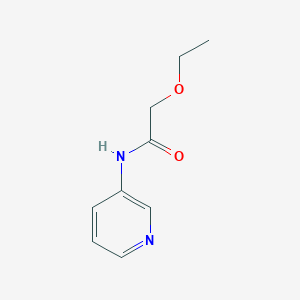![molecular formula C20H10F2S B12585160 2,5-Bis[(4-fluorophenyl)ethynyl]thiophene CAS No. 647375-70-0](/img/structure/B12585160.png)
2,5-Bis[(4-fluorophenyl)ethynyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(4-fluorophenyl)ethynyl]thiophene is an organic compound with the molecular formula C16H10F2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two ethynyl groups attached to the 2 and 5 positions of the thiophene ring, each of which is further substituted with a 4-fluorophenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,5-Bis[(4-fluorophenyl)ethynyl]thiophene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a thiophene derivative with a boron reagent, such as an organotrifluoroborate salt, in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Chemical Reactions Analysis
2,5-Bis[(4-fluorophenyl)ethynyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
2,5-Bis[(4-fluorophenyl)ethynyl]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 2,5-Bis[(4-fluorophenyl)ethynyl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,5-Bis[(4-fluorophenyl)ethynyl]thiophene can be compared with other similar compounds, such as:
2,5-Bis[(4-chlorophenyl)ethynyl]thiophene: Similar in structure but with chlorine substituents instead of fluorine, which may result in different chemical reactivity and biological activity.
2,5-Bis[(4-bromophenyl)ethynyl]thiophene:
2,5-Bis[(4-methylphenyl)ethynyl]thiophene: Substituted with methyl groups, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in research and industry.
Properties
CAS No. |
647375-70-0 |
|---|---|
Molecular Formula |
C20H10F2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,5-bis[2-(4-fluorophenyl)ethynyl]thiophene |
InChI |
InChI=1S/C20H10F2S/c21-17-7-1-15(2-8-17)5-11-19-13-14-20(23-19)12-6-16-3-9-18(22)10-4-16/h1-4,7-10,13-14H |
InChI Key |
PAKMJWJUVXMRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(S2)C#CC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)

![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12585085.png)







![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)

